molecular formula C21H16BrN3O4 B302849 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No. B302849
M. Wt: 454.3 g/mol
InChI Key: GGBSJYFIZRNQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide, also known as BFOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFOB is a heterocyclic compound that contains a furan ring and an oxadiazole ring, and it has been shown to exhibit promising biological activities that make it a valuable tool for research.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. The furan and oxadiazole rings of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide are believed to play a crucial role in this process, as they interact with specific amino acid residues in the active site of the enzyme, thereby disrupting its function.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. These effects are attributed to the compound's ability to inhibit enzyme activity, which in turn leads to the modulation of various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide in lab experiments is its high potency and selectivity towards specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is its relatively complex synthesis method, which can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the research on 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide. One potential area of interest is the development of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the exploration of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide's potential as a tool for studying the role of specific enzymes in various biological processes. Additionally, the synthesis of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide derivatives with improved potency and selectivity could also be an area of future research.

Synthesis Methods

The synthesis of 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves several steps, starting with the reaction of 2-bromoethanol with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-2-bromoethyl ether. This intermediate is then reacted with 5-(2-furyl)-1,3,4-oxadiazole-2-amine to form the key intermediate, which is subsequently reacted with 4-bromoaniline to yield 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide.

Scientific Research Applications

5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been shown to exhibit potent inhibitory activity against several enzymes, including but not limited to, acetylcholinesterase, tyrosinase, and carbonic anhydrase. These enzymes play crucial roles in various biological processes, and their inhibition by 5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has potential applications in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

Product Name

5-bromo-2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

InChI

InChI=1S/C21H16BrN3O4/c1-2-27-17-10-7-14(22)12-16(17)19(26)23-15-8-5-13(6-9-15)20-24-25-21(29-20)18-4-3-11-28-18/h3-12H,2H2,1H3,(H,23,26)

InChI Key

GGBSJYFIZRNQOB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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